molecular formula C11H6BrN5O B11055770 3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene

3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene

Cat. No.: B11055770
M. Wt: 304.10 g/mol
InChI Key: WZRCNVMURSVRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[77002,7011,15]hexadeca-1,3,5,7,9,11,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the bromine and methyl groups. Common reagents used in these steps include brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, or thiol groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Compared to other tetracyclic compounds, 3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene stands out due to its specific functional groups and structural configuration. Similar compounds include:

    3-chloro-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene: Differing by the presence of a chlorine atom instead of bromine.

    4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene: Lacking the bromine atom entirely.

These comparisons highlight the unique reactivity and potential applications of this compound in various fields of research.

Properties

Molecular Formula

C11H6BrN5O

Molecular Weight

304.10 g/mol

IUPAC Name

3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene

InChI

InChI=1S/C11H6BrN5O/c1-4-2-3-5-6(7(4)12)8-9(13-5)15-11-10(14-8)16-18-17-11/h2-3H,1H3,(H,14,16)

InChI Key

WZRCNVMURSVRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3C(=NC4=NONC4=N3)N=C2C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.